molecular formula C19H20N2O3 B2554117 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide CAS No. 1260922-09-5

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide

Cat. No.: B2554117
CAS No.: 1260922-09-5
M. Wt: 324.38
InChI Key: BHYGMPIYTIVWKO-UHFFFAOYSA-N
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Description

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, an ethoxyphenyl group, and a methoxyphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzaldehyde, 2-methoxybenzaldehyde, and malononitrile.

    Knoevenagel Condensation: The first step involves the Knoevenagel condensation reaction between 2-ethoxybenzaldehyde and malononitrile in the presence of a base, such as piperidine, to form 2-cyano-3-(2-ethoxyphenyl)acrylonitrile.

    Michael Addition: The next step is the Michael addition of 2-methoxybenzaldehyde to the intermediate product, resulting in the formation of this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are selected based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2-methoxyphenyl)-3-(2-ethoxyphenyl)propanamide
  • 2-cyano-N-(2-ethoxyphenyl)-3-(2-hydroxyphenyl)propanamide
  • 2-cyano-N-(2-ethoxyphenyl)-3-(2-chlorophenyl)propanamide

Uniqueness

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-11,15H,3,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYGMPIYTIVWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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